

# Axl as a Therapeutic Target in Triple-Negative Breast Cancer: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

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## **Executive Summary**

Triple-negative breast cancer (TNBC) represents a significant clinical challenge due to its aggressive nature, high metastatic potential, and lack of targeted therapies. The receptor tyrosine kinase Axl has emerged as a critical driver of TNBC progression, contributing to cell proliferation, survival, invasion, metastasis, and the development of therapeutic resistance.[1] [2][3] Overexpressed in a large subset of TNBC tumors, Axl and its ligand, Gas6, orchestrate a complex signaling network that promotes an aggressive mesenchymal phenotype and an immunosuppressive tumor microenvironment.[4][5] This guide provides an in-depth overview of Axl's role in TNBC, preclinical and clinical evidence supporting its viability as a therapeutic target, and detailed experimental protocols for its investigation.

# The Axl Signaling Axis in TNBC

Axl is a member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases.[3] Its activation, primarily through binding of its ligand Gas6, leads to receptor dimerization and autophosphorylation, initiating a cascade of downstream signaling pathways.[6][7] In TNBC, Axl signaling is a central hub that integrates multiple pro-tumorigenic signals.

## **Core Signaling Pathways**

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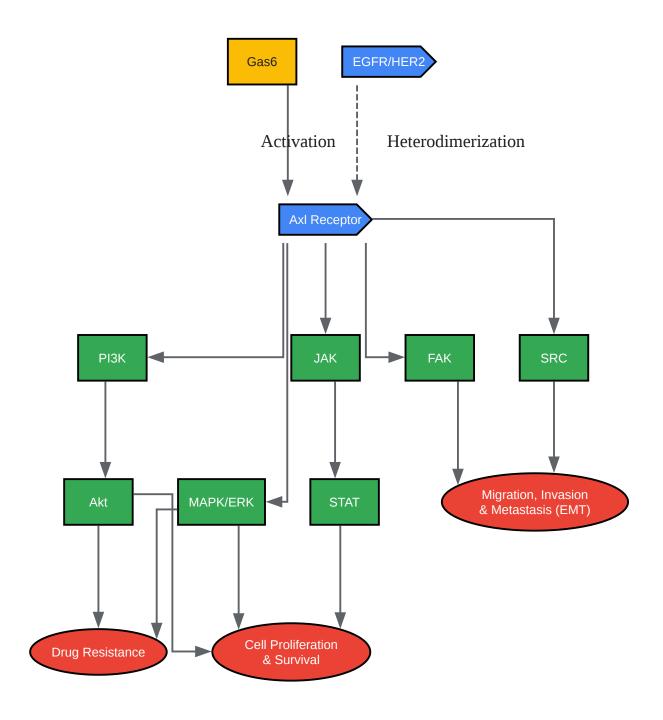


Upon activation, Axl recruits and phosphorylates a range of adaptor proteins and enzymes, leading to the activation of several key signaling cascades:

- PI3K/Akt Pathway: This pathway is crucial for cell survival, proliferation, and growth. Axl-mediated activation of PI3K/Akt signaling helps TNBC cells evade apoptosis and sustain their proliferation.[5][6]
- MAPK/ERK Pathway: The MAPK/ERK pathway is another critical regulator of cell proliferation and differentiation. Axl signaling can activate this pathway, contributing to the uncontrolled growth of TNBC cells.[6]
- JAK/STAT Pathway: Axl has been shown to activate the JAK/STAT pathway, which is involved in inflammation, immune responses, and cell survival.[6]
- SRC and FAK Signaling: Axl activation can lead to the phosphorylation of SRC family kinases and Focal Adhesion Kinase (FAK), which are key regulators of cell adhesion, migration, and invasion.[8]

Axl can also be activated independently of Gas6 through heterodimerization with other receptor tyrosine kinases, such as the epidermal growth factor receptor (EGFR) and HER2.[9] This crosstalk contributes to resistance to therapies targeting these other receptors.[9]





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Caption: Axl signaling pathways in TNBC.

# Role in Epithelial-to-Mesenchymal Transition (EMT) and Metastasis



Axl is a key driver of EMT, a cellular program that allows epithelial cells to acquire mesenchymal characteristics, including increased motility and invasiveness.[10][11] In TNBC, Axl activation upregulates the expression of EMT-associated transcription factors such as Snail, Slug, and Twist.[10] This leads to the downregulation of epithelial markers like E-cadherin and the upregulation of mesenchymal markers like vimentin, promoting a more invasive phenotype.[10][12] Consequently, high Axl expression is strongly correlated with metastasis and poor prognosis in TNBC patients.[1][13]

## **Contribution to Therapeutic Resistance**

Axl overexpression is a significant mechanism of resistance to various cancer therapies in TNBC.

- Chemotherapy Resistance: Axl signaling can promote the survival of TNBC cells in the presence of cytotoxic chemotherapies like paclitaxel.[14]
- Targeted Therapy Resistance: Axl can mediate resistance to EGFR inhibitors through heterodimerization and activation of bypass signaling pathways.[9][11]
- Immunotherapy Resistance: Axl expression in the tumor microenvironment can contribute to an immunosuppressive milieu, potentially limiting the efficacy of immune checkpoint inhibitors.[1][7]

## **Therapeutic Strategies Targeting Axl**

The critical role of Axl in TNBC has spurred the development of several therapeutic strategies aimed at inhibiting its activity. These can be broadly categorized into small molecule inhibitors and antibody-based therapies.

## **Small Molecule Axl Inhibitors**

These agents typically target the intracellular kinase domain of AxI, preventing its autophosphorylation and downstream signaling.



Inhibitor	Target(s)	IC50 (AxI)	Key Preclinical Findings in TNBC
Bemcentinib (R428)	AxI	14 nM[15][16]	Inhibits TNBC cell migration and invasion; reduces metastatic burden and prolongs survival in mouse models.[4][15] [16][17]
AX-0085	AxI	4.4 nM[9][18]	Suppresses TNBC cell proliferation, invasion, and migration; induces G1 cell cycle arrest and apoptosis; shows significant tumor reduction in vivo.[9] [18][19][20]
AB-329	Axl	>5 μM (monotherapy) [15]	Moderate antiproliferative effects as a monotherapy; significantly enhances the efficacy of paclitaxel in inhibiting TNBC cell proliferation and tumor growth.[21] [22]
DCC-2036	Axl/Met	Not specified	Inhibits proliferation, migration, and invasion of TNBC cells; induces apoptosis; shows efficacy in patient- derived xenograft (PDX) models.[23]



## **Antibody-Based Therapies**

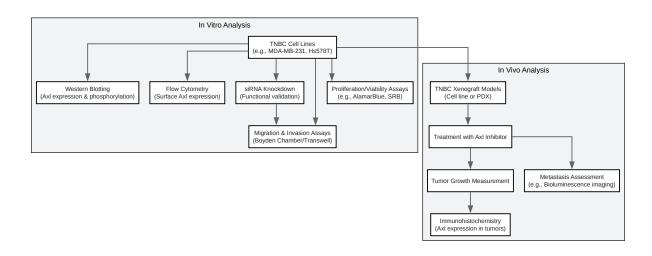
These include monoclonal antibodies that block ligand binding or induce receptor degradation, and antibody-drug conjugates (ADCs) that deliver a cytotoxic payload to Axl-expressing cells.

| Antibody/ADC | Mechanism of Action | Key Preclinical Findings in TNBC | | :--- | :--- | :--- | 20G7-D9 | Monoclonal Antibody | Inhibits tumor growth and bone metastasis in TNBC cell line and PDX models; inhibits GAS6-induced EMT and cell migration/invasion.[1][6][10] | | YW327.6S2 | Monoclonal Antibody | Decreases tumor growth and metastasis formation in MDA-MB-231 xenografts.[2] | | hMAb173 | Humanized Monoclonal Antibody | Inhibits TNBC cell proliferation and migration in vitro.[24] | | Mipasetamab uzoptirine | Antibody-Drug Conjugate | Demonstrates durable antitumor activity in TNBC xenograft models.[21] |

## **Experimental Protocols**

This section provides detailed methodologies for key experiments used to investigate Axl in the context of TNBC.





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Caption: Experimental workflow for studying Axl in TNBC.

# Western Blotting for Axl Expression and Phosphorylation

Objective: To determine the total and phosphorylated levels of Axl and downstream signaling proteins in TNBC cell lines.

#### Materials:

- TNBC cell lines (e.g., MDA-MB-231, Hs578T)
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)



- Protein quantification assay kit (e.g., BCA assay)
- SDS-PAGE gels and running buffer
- Transfer apparatus and PVDF membrane
- Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
- Primary antibodies (e.g., anti-Axl, anti-phospho-Axl (Tyr779), anti-Akt, anti-phospho-Akt, anti-ERK, anti-phospho-ERK)
- HRP-conjugated secondary antibodies
- Enhanced chemiluminescence (ECL) substrate

#### Protocol:

- Culture TNBC cells to 70-80% confluency.
- Lyse cells in cold lysis buffer and collect the supernatant after centrifugation.
- Determine protein concentration using a protein quantification assay.
- Denature protein lysates by boiling with Laemmli sample buffer.
- Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with primary antibody overnight at 4°C.
- Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again and detect the signal using an ECL substrate and an imaging system.

## In Vitro Cell Migration and Invasion Assays



Objective: To assess the effect of Axl inhibition on the migratory and invasive capacity of TNBC cells.

#### Materials:

- Boyden chambers or Transwell inserts (8 μm pore size)
- Matrigel (for invasion assay)
- Serum-free and serum-containing cell culture medium
- Cotton swabs
- Fixing and staining solutions (e.g., methanol and crystal violet)

#### Protocol:

- For invasion assays, coat the upper surface of the Transwell inserts with Matrigel and allow it to solidify.
- Harvest and resuspend TNBC cells in serum-free medium.
- Add the cell suspension to the upper chamber of the inserts.
- Add serum-containing medium as a chemoattractant to the lower chamber.
- Incubate for an appropriate time (e.g., 12-48 hours) to allow for migration or invasion.
- Remove non-migrated/invaded cells from the upper surface of the membrane with a cotton swab.
- Fix and stain the cells that have migrated/invaded to the lower surface of the membrane.
- Count the stained cells under a microscope.

## Immunohistochemistry (IHC) for Axl in Tumor Tissues

Objective: To evaluate the expression and localization of Axl in TNBC patient tumors or xenograft tissues.



#### Materials:

- Formalin-fixed, paraffin-embedded (FFPE) tissue sections
- Antigen retrieval solution (e.g., citrate buffer)
- Peroxidase blocking solution
- Primary antibody against Axl
- Biotinylated secondary antibody
- Streptavidin-HRP conjugate
- DAB substrate
- · Hematoxylin counterstain

#### Protocol:

- Deparaffinize and rehydrate the FFPE tissue sections.
- Perform antigen retrieval by heating the slides in antigen retrieval solution.
- Block endogenous peroxidase activity.
- Incubate the sections with the primary Axl antibody.
- Incubate with a biotinylated secondary antibody, followed by streptavidin-HRP.
- Develop the signal with DAB substrate.
- Counterstain with hematoxylin.
- Dehydrate and mount the slides for microscopic examination.

# **TNBC Patient-Derived Xenograft (PDX) Models**



Objective: To evaluate the in vivo efficacy of Axl inhibitors in a clinically relevant preclinical model.

#### Protocol:

- Surgically implant fresh tumor fragments from a TNBC patient into immunocompromised mice (e.g., NSG mice).
- Allow the tumors to establish and grow to a palpable size.
- Expand the PDX by passaging the tumor fragments into new cohorts of mice.
- Once tumors reach a specified volume, randomize the mice into treatment and control groups.
- Administer the Axl inhibitor and/or other therapeutic agents according to the desired schedule and route.
- Monitor tumor growth regularly using calipers.
- At the end of the study, harvest the tumors for further analysis (e.g., IHC, Western blotting).

## **Conclusion and Future Directions**

Axl is a compelling therapeutic target in TNBC, with a strong rationale supported by extensive preclinical data. Its role in driving key hallmarks of cancer, including metastasis and drug resistance, positions it as a critical node in TNBC pathology. A variety of Axl inhibitors have shown promise in preclinical models, and several are now advancing into clinical trials.

#### Future research should focus on:

- Biomarker Development: Identifying predictive biomarkers to select TNBC patients most likely to respond to AxI-targeted therapies.
- Combination Strategies: Optimizing combination therapies that pair Axl inhibitors with chemotherapy, immunotherapy, or other targeted agents to overcome resistance and enhance efficacy.



 Understanding Resistance Mechanisms: Investigating the mechanisms by which TNBC cells may develop resistance to Axl inhibitors to inform the development of next-generation therapies.

The continued investigation of Axl and the development of novel therapeutic strategies targeting this pathway hold significant promise for improving the outcomes for patients with triple-negative breast cancer.

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- To cite this document: BenchChem. [Axl as a Therapeutic Target in Triple-Negative Breast Cancer: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12416691#axl-as-a-therapeutic-target-in-triple-negative-breast-cancer]

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